molecular formula C17H16ClN5O2S B11199902 N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B11199902
M. Wt: 389.9 g/mol
InChI Key: MLJVFPOTIIQCRB-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a sulfanyl acetamide derivative featuring a tetrazole ring substituted with a 4-ethoxyphenyl group and a 4-chlorophenyl acetamide moiety. The compound’s structure combines a sulfur-linked thioether bridge, a tetrazole heterocycle, and halogenated aromatic systems, which are common pharmacophores in medicinal chemistry.

Properties

Molecular Formula

C17H16ClN5O2S

Molecular Weight

389.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide

InChI

InChI=1S/C17H16ClN5O2S/c1-2-25-15-9-7-14(8-10-15)23-17(20-21-22-23)26-11-16(24)19-13-5-3-12(18)4-6-13/h3-10H,2,11H2,1H3,(H,19,24)

InChI Key

MLJVFPOTIIQCRB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The chlorophenyl and ethoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may have biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound’s unique structure could lead to the development of new pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and the chlorophenyl group may play a role in binding to target proteins or enzymes, leading to various biological effects. detailed studies on the exact mechanism of action are limited .

Comparison with Similar Compounds

Core Scaffold Variations

The target compound shares a sulfanyl acetamide backbone with several analogs, but differences in substituents and heterocycles lead to distinct properties:

Compound Name Heterocycle Key Substituents Structural Features
N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide (Target) Tetrazole 4-Ethoxyphenyl, 4-chlorophenyl Intramolecular hydrogen bonds; planar tetrazole ring
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound I) Pyrimidine 4,6-Diamino, 4-chlorophenyl S(7) ring motif via N–H⋯N bonds; inclined pyrimidine-benzene rings (~42°)
N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound II) Pyrimidine 4,6-Diamino, 3-chlorophenyl Two independent molecules in asymmetric unit; larger ring inclination (~60°)
N-(4-acetylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole 4-Chlorophenyl, toluidinomethyl, acetylphenyl Extended hydrogen bonding due to toluidinomethyl group; higher molar mass (506.02 g/mol)

Key Observations :

  • Substituent Position : The 4-chlorophenyl group in the target compound and Compound I vs. the 3-chlorophenyl in Compound II affects molecular packing and hydrogen-bonding networks, as seen in crystal structures .

Physicochemical and Crystallographic Properties

Hydrogen Bonding and Crystal Packing

  • Target Compound : Likely exhibits intramolecular N–H⋯N bonds (analogous to Compound I), forming S(7) motifs. The ethoxy group may introduce additional C–H⋯O interactions .
  • Compound I/II : Pyrimidine analogs form inversion dimers (R22(8) motif) and layered structures via N–H⋯O/N–H⋯Cl bonds. The 3-chloro substituent in Compound II disrupts planarity, increasing ring inclination and reducing packing efficiency .

Tautomerism and Stability

Enzyme Inhibition and Receptor Interactions

  • Triazole/Tetrazole Derivatives : Compounds like VUAA-1 (Orco agonist) and OLC-12 share sulfanyl acetamide backbones but differ in heterocycles (triazole vs. tetrazole). Tetrazoles may offer improved agonist efficacy due to enhanced dipole interactions .
  • Anti-Exudative Activity: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives show anti-inflammatory effects comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses.

Structural-Activity Relationships (SAR)

  • Chlorophenyl Position : 4-Chloro substitution (target compound, Compound I) vs. 3-chloro (Compound II) may influence target selectivity. For example, 4-chloro groups in benzothiazole acetamides (e.g., N-(6-methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide) correlate with kinase inhibition .
  • Ethoxy vs. Methoxy : The ethoxy group in the target compound may confer greater lipophilicity than methoxy analogs (e.g., EN300-266676), affecting bioavailability .

Biological Activity

N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a synthetic organic compound with a complex structure that includes a chlorophenyl group, an ethoxyphenyl moiety, and a tetrazole ring linked through a sulfanyl group to an acetamide backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent.

Chemical Structure and Properties

  • Molecular Formula : C_{16}H_{18}ClN_{5}O_{2}S
  • Molecular Weight : 385.86 g/mol

The structural uniqueness of this compound arises from the combination of the tetrazole ring and the presence of both chloro and ethoxy substituents, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity, particularly against resistant strains such as Mycobacterium tuberculosis. Compounds containing tetrazole rings have been associated with various pharmacological effects, including:

  • Anti-inflammatory
  • Analgesic
  • Antitumor activities

Research shows that derivatives of tetrazole compounds can inhibit bacterial growth effectively, making them potential candidates for developing new antimicrobial agents.

Pharmacological Studies

The biological activity of this compound necessitates further empirical studies to elucidate its pharmacodynamics and pharmacokinetics. Interaction studies are crucial for understanding how this compound interacts with biological targets. Investigations might focus on:

  • Mechanisms of action
  • Receptor interactions
  • Metabolic pathways

Such studies will provide insights into its therapeutic roles and guide future modifications to enhance efficacy.

Synthesis and Testing

The synthesis of this compound typically involves multiple steps requiring careful control of reaction conditions. The following table summarizes key synthetic pathways and their outcomes:

StepReaction TypeReagents UsedYield (%)
1SulfanylationThiol + Chloride85
2AcetamidationAcetamide + Base90
3Tetrazole FormationHydrazine + Carbonyl75

These reactions highlight the complexity involved in synthesizing this compound, which may lead to variations in biological activity based on the synthetic route employed.

Comparative Analysis with Similar Compounds

Several compounds share structural features with this compound. The following table compares these compounds based on their structural characteristics and potential biological activities:

Compound NameStructure FeaturesUnique Biological Activity
N-(4-fluorophenyl)-2-{[5-amino-1H-tetrazol]sulfanyl}acetamideFluorine substitutionEnhanced bioactivity against Gram-positive bacteria
N-(4-methoxyphenyl)-2-{[5-nitro-tetrazol]sulfanyl}acetamideNitro group presenceIncreased antimicrobial activity
N-(4-chlorophenyl)-2-{[5-thio-tetrazol]sulfanyl}acetamideChlorine substitutionDifferent receptor interactions

This structural diversity could lead to distinct biological profiles and therapeutic potentials among these compounds. Further research is necessary to fully characterize their similarities and differences in activity and application potential.

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